REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[CH3:16])=[CH:4][CH:3]=1.Cl[C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([I:28])[CH:26]=2)[N:21]=[CH:20][N:19]=1>C(O)(C)C>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:18]3[C:27]4[C:22](=[CH:23][CH:24]=[C:25]([I:28])[CH:26]=4)[N:21]=[CH:20][N:19]=3)=[CH:11][C:10]=2[CH3:16])=[CH:4][CH:3]=1
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Name
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|
Quantity
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812 mg
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Type
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reactant
|
Smiles
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CC1=CC=C(C=N1)OC1=C(C=C(C=C1)N)C
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC2=CC=C(C=C12)I
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
|
The solid product was collected by filtration
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Type
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WASH
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Details
|
washed with cold isopropanol (10 mL) and ether (20 mL), and air
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)OC1=C(C=C(C=C1)NC1=NC=NC2=CC=C(C=C12)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |